13-Fold Aqueous Solubility Gain of Imidazo[1,2-b]pyrazole Scaffold Over Indole – A Physicochemical Selection Criterion
In a direct matched-pair comparison, the 1H-imidazo[1,2-b]pyrazole analog (compound 4) of the indole-based drug pruvanserin (3) demonstrated a 13.3-fold improvement in aqueous solubility at pH 6.8 (226 μM vs. 17 μM) and a 1.5-unit reduction in lipophilicity (log D at pH 7.4: 2.0 vs. 3.5) [1]. This scaffold-level advantage is directly relevant for 7-methyl-1H-imidazo[1,2-b]pyrazole as a member of the imidazo[1,2-b]pyrazole class, providing a compelling rationale for its selection over indole-based building blocks in early-stage discovery where solubility-limited absorption is a known attrition factor.
| Evidence Dimension | Aqueous solubility at pH 6.8 and lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | 1H-imidazo[1,2-b]pyrazole isostere (4): Solubility = 226 μM; log D = 2.0 |
| Comparator Or Baseline | Pruvanserin (indole-containing drug, 3): Solubility = 17 μM; log D = 3.5 |
| Quantified Difference | Solubility: 13.3-fold increase (226 vs. 17 μM); log D: −1.5 units (2.0 vs. 3.5) |
| Conditions | Comparative physicochemical assays at Novartis; solubility measured at pH 6.8; log D measured at pH 7.4 |
Why This Matters
This quantitative solubility advantage can directly influence compound progression decisions: a >10-fold solubility improvement reduces the risk of solubility-limited pharmacokinetics, a leading cause of lead compound attrition.
- [1] Schwärzer, K., et al. (2021). Chemical Science, 12, 12993–13000. Table 1: Physicochemical properties of pruvanserin (3) and the 1H-imidazo[1,2-b]pyrazole analogue (4). Solubility @ pH 6.8 (μM): 3 = 17, 4 = 226; log D @ pH 7.4: 3 = 3.5, 4 = 2.0. View Source
